Methyl 4-({4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxobutanoyl}amino)benzoate
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Overview
Description
Methyl 4-({4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxobutanoyl}amino)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzisothiazole moiety, a piperazine ring, and a benzoate ester, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxobutanoyl}amino)benzoate typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative.
Piperazine Derivatization: The benzisothiazole is then reacted with piperazine to form the benzisothiazolyl-piperazine intermediate.
Acylation: The intermediate is acylated with a suitable acyl chloride to introduce the 4-oxobutanoyl group.
Esterification: Finally, the product is esterified with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzisothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential interactions with biological targets make it a candidate for drug discovery. Its structural features suggest it could interact with various enzymes or receptors, making it useful in the study of biochemical pathways.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. The presence of the benzisothiazole moiety, which is found in several pharmacologically active compounds, suggests it could have applications in treating diseases such as schizophrenia or bacterial infections.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 4-({4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxobutanoyl}amino)benzoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzisothiazole moiety might interact with protein targets, while the piperazine ring could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: This compound shares the benzoate ester but differs in the substituents, leading to different chemical and biological properties.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another complex organic molecule with a different core structure but similar functional groups.
Uniqueness
Methyl 4-({4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxobutanoyl}amino)benzoate is unique due to its combination of a benzisothiazole moiety, a piperazine ring, and a benzoate ester. This combination is not commonly found in other compounds, providing it with distinct chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C23H24N4O4S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 4-[[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O4S/c1-31-23(30)16-6-8-17(9-7-16)24-20(28)10-11-21(29)26-12-14-27(15-13-26)22-18-4-2-3-5-19(18)32-25-22/h2-9H,10-15H2,1H3,(H,24,28) |
InChI Key |
LGWWBWIPEHYXPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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